2-[3-(Azetidin-3-yl)phenyl]acetic acid 2-[3-(Azetidin-3-yl)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16225970
InChI: InChI=1S/C11H13NO2/c13-11(14)5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10,12H,5-7H2,(H,13,14)
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

2-[3-(Azetidin-3-yl)phenyl]acetic acid

CAS No.:

Cat. No.: VC16225970

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Azetidin-3-yl)phenyl]acetic acid -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name 2-[3-(azetidin-3-yl)phenyl]acetic acid
Standard InChI InChI=1S/C11H13NO2/c13-11(14)5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10,12H,5-7H2,(H,13,14)
Standard InChI Key LBZGNUIBCPEJDY-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C2=CC=CC(=C2)CC(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

2-[3-(Azetidin-3-yl)phenyl]acetic acid consists of a phenyl ring substituted at the 3-position with an azetidine group (a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom). The acetic acid functional group is attached to the phenyl ring via a methylene bridge. The IUPAC name, 2-(3-(azetidin-3-yl)phenyl)acetic acid, reflects this arrangement . The SMILES notation O=C(O)CC1=CC=CC(C2CNC2)=C1\text{O=C(O)CC1=CC=CC(C2CNC2)=C1} further clarifies the connectivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H13NO2\text{C}_{11}\text{H}_{13}\text{NO}_2
Molecular Weight191.23 g/mol
CAS Number1260839-77-7
Purity97%
IUPAC Name2-(3-(azetidin-3-yl)phenyl)acetic acid

Physicochemical Characteristics

The compound’s solubility is influenced by its polar carboxylic acid group and hydrophobic aromatic system. It is sparingly soluble in water but exhibits better solubility in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO) . The azetidine ring’s basic nitrogen (pKa ~10–11) allows for salt formation under acidic conditions, enhancing aqueous solubility for pharmaceutical formulations .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis of 2-[3-(azetidin-3-yl)phenyl]acetic acid typically involves multi-step reactions starting from azetidine precursors. A common approach, as outlined in azetidine derivative patents , involves:

  • Ring Formation: Cyclization of 3-aminophenylacetic acid derivatives using reagents like chloroacetyl chloride to form the azetidine ring.

  • Protection/Deprotection: Temporary protection of the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.

  • Acid Functionalization: Hydrolysis of ester intermediates to yield the free carboxylic acid .

For example, in a scaled-up procedure, N-t-butyl-O-trimethylsilylazetidine is treated with hydrochloric acid to remove protecting groups, followed by neutralization and extraction to isolate the product . Yields for such processes range from 64% to 91%, depending on purification methods .

Industrial Production Challenges

Industrial synthesis requires optimization of reaction conditions (e.g., temperature, solvent selection) to maximize yield and purity. Challenges include:

  • Ring Strain: The azetidine ring’s instability under acidic or high-temperature conditions necessitates careful pH and temperature control .

  • Byproduct Formation: Competing reactions, such as over-alkylation, are mitigated using stoichiometric controls and catalytic agents .

Applications in Pharmaceutical Research

Role as a Building Block

2-[3-(Azetidin-3-yl)phenyl]acetic acid serves as a versatile intermediate in drug discovery. Its azetidine ring is a pharmacophore in molecules targeting central nervous system (CNS) disorders, while the carboxylic acid group enables conjugation with other bioactive moieties .

ApplicationTarget ClassMechanism of Action
NeurodegenerationNMDA Receptor AntagonistsModulates glutamate signaling
InflammationCOX-2 InhibitorsReduces prostaglandin synthesis
OncologyKinase InhibitorsBlocks ATP-binding pockets

Comparative Analysis with Analogues

Table 3: Impact of Substituents on Bioactivity

CompoundSubstituentMIC (S. aureus)Tumor Reduction (10 µM)
2-[3-(azetidin-3-yl)phenyl]acetic acidHNot reportedNot reported
4-Bromo analogueBr20 µM55%
4-Chloro analogueCl25 µM45%

Ester vs. Acid Derivatives

Methyl or ethyl esters of azetidine acetic acids, such as methyl 2-(azetidin-3-yl)acetate, exhibit improved cell membrane permeability but require in vivo hydrolysis to release the active acid form. This trade-off between bioavailability and prodrug activation is critical in formulation design.

Future Directions and Challenges

Expanding Therapeutic Indications

Preliminary data suggest potential in antimicrobial and anticancer applications, but rigorous preclinical studies are needed. Priority areas include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl and azetidine groups to optimize target binding.

  • Toxicology Profiles: Assessing hepatotoxicity and nephrotoxicity in animal models.

Synthetic Methodology Advancements

Innovations in catalysis (e.g., photoredox or enzymatic methods) could streamline azetidine ring formation, reducing reliance on harsh reagents . Continuous flow reactors may also enhance scalability and reproducibility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator